[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol [4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 866009-63-4
VCID: VC6409619
InChI: InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3
SMILES: CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O
Molecular Formula: C17H16N2O
Molecular Weight: 264.328

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol

CAS No.: 866009-63-4

Cat. No.: VC6409619

Molecular Formula: C17H16N2O

Molecular Weight: 264.328

* For research use only. Not for human or veterinary use.

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol - 866009-63-4

Specification

CAS No. 866009-63-4
Molecular Formula C17H16N2O
Molecular Weight 264.328
IUPAC Name (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol
Standard InChI InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3
Standard InChI Key LUYYGIMVQPPOFS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O

Introduction

Chemical Identification and Nomenclature

4-(1H-Imidazol-1-yl)phenylmethanol is a methanol derivative featuring a biphenyl backbone substituted with a methyl group on one aromatic ring and an imidazole moiety on the other. Its systematic identification data are summarized below:

PropertyValue
CAS Registry Number866009-63-4
IUPAC Name(4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol
Molecular FormulaC₁₇H₁₆N₂O
Molecular Weight264.32 g/mol
SMILES NotationCC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O
InChI KeyLUYYGIMVQPPOFS-UHFFFAOYSA-N

The compound is cataloged under multiple identifiers, including PubChem CID 3842547 and ChEMBL ID CHEMBL1723280 . Its synonyms include MLS001195515 and (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol, reflecting its structural features .

Structural Characteristics

Molecular Architecture

The molecule consists of two phenyl rings connected via a central carbon atom bearing a hydroxyl group. One phenyl ring is substituted with a methyl group at the para position, while the other is functionalized with an imidazole ring at the same position (Figure 1). The imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms, introduces potential sites for hydrogen bonding and π-π interactions, which are critical in biochemical interactions .

Three-Dimensional Conformation

The 3D structure, as modeled in PubChem, reveals a non-planar geometry due to steric interactions between the methyl and imidazole groups. The dihedral angle between the two phenyl rings is approximately 85°, optimizing van der Waals interactions while minimizing steric strain .

Synthetic Considerations

  • Nucleophilic Substitution: Reacting 4-(chloromethyl)phenyl(4-methylphenyl)methanol with imidazole in the presence of a base (e.g., KOH) in acetonitrile, analogous to methods used for [4-(1H-imidazol-1-ylmethyl)phenyl]methanol (96% yield) .

  • Grignard Reaction: Addition of a methylphenylmagnesium bromide to a ketone precursor followed by imidazole functionalization.

Purification likely involves column chromatography or recrystallization, given the compound’s moderate polarity .

Physicochemical Properties

Experimental data on solubility, melting point, and stability are unavailable. Predictive models suggest:

  • LogP: ~3.2 (moderately lipophilic)

  • Water Solubility: <1 mg/L (poor aqueous solubility)

  • Hydrogen Bond Donors/Acceptors: 1/3

These properties align with its potential as a scaffold in medicinal chemistry, where lipophilicity aids membrane permeability.

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